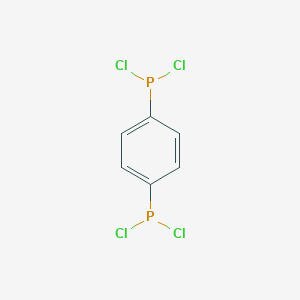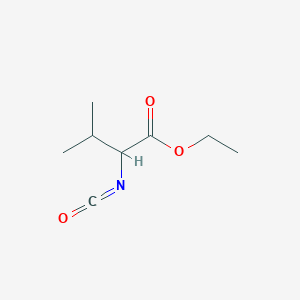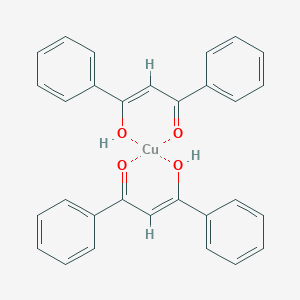
1,3-二苯基-1,3-丙二酮铜
描述
Synthesis Analysis
The synthesis of Copper 1,3-diphenyl-1,3-propanedionate and its complexes involves the reaction of 2-substituted-1,3-diphenyl-1,3-propanedione with copper(II) ion and their adducts with 2,2'-bipyridine and 1,10-phenanthroline. These complexes are characterized by microanalysis, conductance, magnetic, and spectral measurements, indicating that they are 1:1 electrolytes. The synthesis process employs Density Functional Theory (DFT) and Semi-empirical PM3 to predict a distorted five coordinate square pyramidal geometry for the modeled compound (Omoregie, Obi-Egbedi, & Woods, 2014).
Molecular Structure Analysis
The molecular structure of bis(1,3-diphenyl-1,3-propanedionato)copper(II) has been elucidated using three-dimensional X-ray diffraction data, showing a square configuration of the copper ion with specific dimensions and angles, indicating no extensive conjugation between the phenyl groups and the chelate ring system (Blackstone, Thuijl, & Romers, 1966).
Chemical Reactions and Properties
Copper 1,3-diphenyl-1,3-propanedionate participates in various chemical reactions, including the synthesis of 3-hydroxy-2,5-dialkyl-1,4-benzoquinone and 3,3′-dihydroxy 2,2′,5,5′-tetraalkyl-4,4′-diphenoquinone under specific conditions, showcasing its reactivity and application potential in organic synthesis (Horiuchi & Suzuki, 1989).
Physical Properties Analysis
The physical properties, such as the solvatochromic behavior in the UV region and the determination of static first hyperpolarizabilities, indicate that Copper 1,3-diphenyl-1,3-propanedionate exhibits non-zero microscopic first hyperpolarizability, suggesting potential applications in nonlinear optical (NLO) materials (Donmez, Kara, Karakas, Unver, & Elmali, 2007).
Chemical Properties Analysis
The complex demonstrates efficient catalysis in click reactions of azides with alkynes, producing 1,4-substituted 1,2,3-triazoles with excellent yields. This highlights its role as a catalyst in facilitating significant chemical transformations, emphasizing its chemical properties and applicability in synthetic chemistry (Nakamura, Terashima, Ogata, & Fukuzawa, 2011).
科学研究应用
合成与表征:1,3-二苯基-1,3-丙二酮铜已经过合成和表征,形式多样。例如,它参与了与 14 元 N4 四齿大环配体形成大环配合物 (马利克、本比和辛格,1983)。此外,对其配合物的能谱性质和结构研究已经进行 (奥莫雷吉、奥比-埃格贝迪和伍兹,2014).
晶体结构分析:双(1,3-二苯基-1,3-丙二酮)铜(II)的晶体结构揭示了铜离子的正方形构型,具有 Cu-O 键和平面螯合环 (布莱克斯通、图伊尔和罗默斯,1966).
溶剂萃取:1,3-二苯基-1,3-丙二酮铜还参与了从溶液中萃取铜,显示出增强的选择性和萃取效率 (傅等人,2011).
发光应用:研究表明在发光方面有潜在的应用,特别是聚(甲基丙烯酸甲酯)基质中的 Eu(III) 配合物,表现出较高的发射量子效率 (张、陈、罗和 dua,2013).
配位聚合物:1,3-二苯基-1,3-丙二酮铜在形成具有独特性质的配位聚合物中发挥作用,例如离散的左手和右手螺旋链 (王等人,2004).
电子光谱分析:它还使用 ESCA(化学分析电子能谱)进行研究,以了解铜配合物中的电荷分布 (福克森、桑德伯格、约翰逊和拉尔森,1983).
抗氧化活性:一些研究探索了其抗氧化活性,表明其在健康和医药应用中的潜力 (姜莲,2013).
安全和危害
Copper 1,3-diphenyl-1,3-propanedionate can cause serious eye irritation (H319) . Precautionary measures include wearing protective gloves, protective clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .
属性
IUPAC Name |
copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILYCOXWSHKINW-AGIYBIRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper 1,3-diphenyl-1,3-propanedionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)
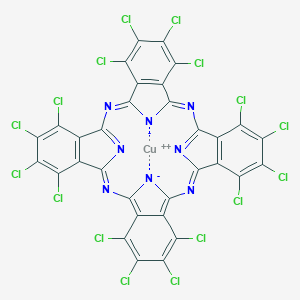
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
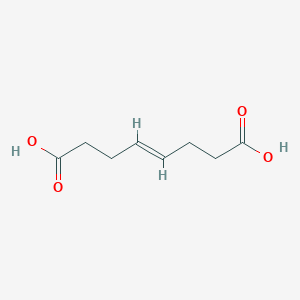
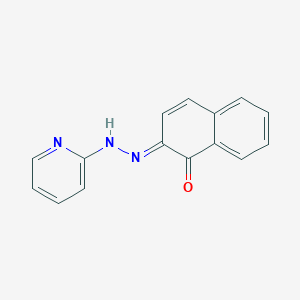
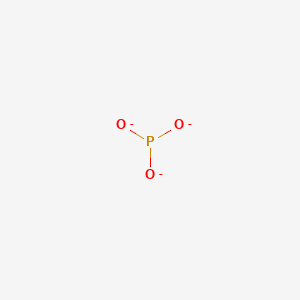

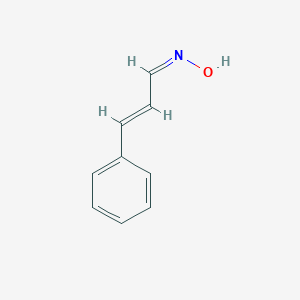

![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
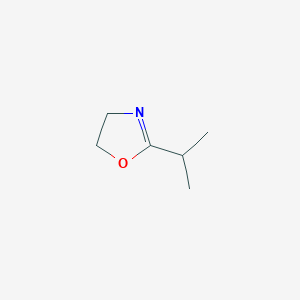
![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
